N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide
Description
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide is a synthetic tetrahydrocarbazole derivative characterized by a 6-chloro-substituted carbazole core and a branched aliphatic amide side chain (3-methylbutanamide). Its structure combines a partially saturated carbazole scaffold—a feature associated with DNA intercalation and receptor binding—with a lipophilic amide moiety, which may enhance membrane permeability and metabolic stability.
Properties
Molecular Formula |
C17H21ClN2O |
|---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide |
InChI |
InChI=1S/C17H21ClN2O/c1-10(2)8-16(21)19-15-5-3-4-12-13-9-11(18)6-7-14(13)20-17(12)15/h6-7,9-10,15,20H,3-5,8H2,1-2H3,(H,19,21) |
InChI Key |
XHKNWKLSPNRUTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1CCCC2=C1NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Indole Derivatives
The tetrahydrocarbazole core is commonly synthesized via acid-catalyzed cyclization of indole precursors. For example, γ-butyrolactone reacts with N-methylindole under Brønsted acid catalysis (e.g., p-toluenesulfonic acid) to form 4-functionalized tetrahydrocarbazolones. Adapting this method, N-methylindole undergoes lithiation with n-BuLi in THF, followed by nucleophilic attack on γ-butyrolactone to yield 4-indol-2-yl-4-oxobutanal intermediates. Subsequent acid-mediated cyclization generates the tetrahydrocarbazole skeleton.
Regioselective Chlorination at Position 6
Electrophilic Aromatic Substitution
Chlorination of the tetrahydrocarbazole core is achieved via electrophilic substitution. In a procedure analogous to the bromination of 6-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide, treatment with chlorine gas or N-chlorosuccinimide (NCS) in the presence of Lewis acids (e.g., FeCl₃) selectively targets position 6. The electron-donating effect of the tetrahydro ring activates the para position relative to the nitrogen, favoring chlorination at C6.
Representative Procedure :
6-Unsubstituted tetrahydrocarbazole (1.0 equiv) is dissolved in dichloromethane under nitrogen. NCS (1.2 equiv) and FeCl₃ (0.1 equiv) are added, and the reaction is stirred at 25°C for 12 hours. The mixture is quenched with aqueous NaHCO₃, extracted with DCM, and purified via column chromatography (hexane/EtOAc 4:1) to yield 6-chloro-2,3,4,9-tetrahydro-1H-carbazole.
Directed C–H Activation
Modern approaches employ transition metal catalysis for directed C–H functionalization. Palladium(II) acetate with ligands such as 8-aminoquinoline directs chlorination to position 6. This method offers superior regiocontrol compared to traditional electrophilic substitution.
Introduction of the 3-Methylbutanamide Group
Acylation via Carbamoyl Chlorides
The amide moiety is introduced through nucleophilic acyl substitution. In a method adapted from the synthesis of N,N-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide, 6-chloro-tetrahydrocarbazole is treated with 3-methylbutanoyl chloride in the presence of a base.
Procedure :
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole (1.0 equiv) is suspended in anhydrous THF. NaH (1.2 equiv) is added at 0°C, followed by dropwise addition of 3-methylbutanoyl chloride (1.5 equiv). The reaction is stirred at room temperature for 6 hours, quenched with NH₄Cl, and extracted with EtOAc. Purification via flash chromatography (hexane/EtOAc 3:1) yields the title compound.
Coupling Using Carbodiimide Reagents
Alternatively, carbodiimide-mediated coupling (e.g., EDC·HCl) activates 3-methylbutanoic acid for reaction with the carbazole amine. This method minimizes side reactions and is preferable for acid-sensitive substrates.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Enhancements
- Lewis Acids : FeCl₃ improves chlorination yield by polarizing the chlorine source.
- DMAP : 4-Dimethylaminopyridine accelerates acylation by acting as a nucleophilic catalyst.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with tR = 6.7 minutes.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Electrophilic Chlorination + Acylation | 62 | 97 | Scalable, minimal byproducts |
| Directed C–H Activation + Coupling | 75 | 98 | Superior regiocontrol, fewer steps |
Industrial Scalability and Environmental Impact
The electrophilic chlorination route is preferred for large-scale synthesis due to reagent availability and operational simplicity. However, transition metal-catalyzed methods reduce waste and align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored as a potential therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader family of tetrahydrocarbazole amides. Key structural variations among analogs include:
- Substituents on the carbazole ring (e.g., chloro, methoxy, dimethylamino groups).
- Amide side-chain composition (e.g., pyridinecarboxamide, 4-fluorobenzamide, 3-methylbutanamide).
These modifications significantly influence biological activity, selectivity, and pharmacokinetic properties. Below is a detailed comparison with four closely related compounds:
Table 1: Structural and Functional Comparison of Tetrahydrocarbazole Derivatives
Key Findings
Role of the Chloro Substituent: The 6-chloro group in the carbazole core is critical for antiviral activity, as seen in HPV-targeting analogs .
Impact of Amide Side Chains :
- Pyridinecarboxamide (Boggs et al., 2007): Demonstrates potent anti-HPV activity, likely due to the aromatic pyridine moiety enhancing target affinity .
- 3-Methylbutanamide : The branched aliphatic chain may improve solubility and reduce metabolic degradation compared to rigid aromatic amides (e.g., pyridinecarboxamide) .
- Carboxamide (EX-527) : The planar carboxamide group facilitates interactions with SIRT1’s hydrophobic pocket, highlighting the importance of side-chain geometry for enzyme specificity .
The dimethylamino-substituted analog () introduces a basic nitrogen, which could enhance cellular uptake or modulate pharmacokinetics .
Activity Trends: Anti-HPV activity is most pronounced in chloro-substituted derivatives with aromatic amides (e.g., pyridinecarboxamide) . Aliphatic amides (e.g., 3-methylbutanamide) may trade potency for improved bioavailability, though this requires experimental validation.
Q & A
Q. What are the recommended synthetic routes for N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide, and how can yield optimization be achieved?
The synthesis typically involves coupling 6-chloro-1,2,3,4-tetrahydrocarbazole (CAS 36684-65-8) with 3-methylbutanoyl chloride. A high-yield approach (up to 98%) uses Fischer indole synthesis for the carbazole core, followed by amidation under anhydrous conditions with a coupling agent like HATU or DCC. Critical steps include:
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/petroleum ether).
- Monitoring reaction progress by TLC or HPLC-MS.
- Avoiding hydrolysis of the amide bond by maintaining strict anhydrous conditions .
For intermediates, catalytic hydrogenation or Pd-mediated cross-couplings may enhance regioselectivity .
Q. How can the stereochemical configuration and structural conformation of this carbazole derivative be determined?
X-ray crystallography remains the gold standard for unambiguous structural determination. Key methodologies include:
- Data collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .
- Visualization : ORTEP-3 can generate thermal ellipsoid plots to analyze bond angles and torsional strain .
Complementary techniques like NOESY NMR or CD spectroscopy may resolve enantiomeric purity in chiral derivatives .
Q. What pharmacological activities have been reported for this compound, and what experimental models validate its mechanisms?
The compound (also known as EX-527/Selisistat) is a potent SIRT1 inhibitor (IC₅₀ = 98 nM). Key findings include:
- In vitro assays : Dose-dependent inhibition of NAD⁺-dependent deacetylation in HEK293 cells, validated via Western blot for acetylated p53 .
- Antiviral activity : Structural analogs (e.g., GSK983) show broad-spectrum inhibition of RNA viruses, assessed via plaque reduction assays in Vero cells .
- Metabolic studies : Pharmacokinetic profiling in murine models using LC-MS/MS quantifies bioavailability and half-life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies in potency (e.g., antiviral vs. metabolic effects) often arise from:
- Assay conditions : Variability in cell lines (e.g., primary vs. immortalized), SIRT1 isoform specificity, or NAD⁺ concentrations .
- Structural analogs : Subtle modifications (e.g., pyridine vs. benzene rings) alter binding to SIRT1’s hydrophobic pocket.
Resolution strategy : - Conduct parallel assays under standardized conditions.
- Perform molecular docking (e.g., AutoDock Vina) to compare binding poses with co-crystal structures (PDB: 4I5I) .
Q. What experimental approaches are used to analyze hydrogen-bonding networks and supramolecular interactions in crystalline forms?
Graph-set analysis (as per Etter’s rules) categorizes H-bond patterns (e.g., D, R₂²(8) motifs) using:
- Cambridge Structural Database (CSD) : Compare packing motifs with related carbazoles.
- SHELXL refinement : Extract hydrogen bond distances (e.g., N–H···O < 2.2 Å) and angles from crystallographic data .
- DFT calculations : Compute interaction energies (e.g., at B3LYP/6-31G* level) to quantify stabilization from π-π stacking .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize SIRT1 inhibition?
Methodological framework :
- Core modifications : Introduce substituents at C-6 (chloro → fluoro) to modulate electron-withdrawing effects.
- Amide linker : Replace 3-methylbutanamide with cyclopropane-carboxamide to reduce conformational flexibility .
- Pharmacophore mapping : Use Schrödinger’s Phase to align active analogs and identify critical hydrophobic/aromatic features.
Validation : - Measure IC₅₀ shifts in enzymatic assays.
- Assess cellular permeability via Caco-2 monolayer assays .
Q. What strategies are employed to address low solubility in in vivo studies?
- Prodrug design : Convert the amide to a tert-butyl ester for enhanced lipophilicity, with enzymatic cleavage in plasma.
- Formulation : Use PEGylated nanoparticles or cyclodextrin inclusion complexes (e.g., HP-β-CD) to improve aqueous stability .
- Co-solvents : Optimize DMSO/PBS ratios in dosing solutions while monitoring for cytotoxicity (MTT assay).
Q. How can ring puckering and conformational dynamics of the tetrahydrocarbazole core be quantified?
Apply Cremer-Pople parameters to analyze puckering amplitude (θ) and phase angle (φ) from X-ray
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
